MOR Binding Affinity: Acetylfentanyl vs. Fentanyl, Butyrylfentanyl, and Morphine (Radioligand Binding Assay)
In ³H-DAMGO radioligand competitive binding assays at the human μ-opioid receptor (MOR), acetylfentanyl displays a Ki of 4.28 nM, representing approximately 32-fold lower affinity than fentanyl (Ki = 0.135 nM) and approximately 10.6-fold lower than butyrylfentanyl (Ki = 0.405 nM). Morphine, the prototypical MOR agonist, exhibits a Ki of 0.252 nM in the same assay system. This rank order—fentanyl > morphine > butyrylfentanyl > acetylfentanyl—demonstrates that the N-acetyl substitution markedly attenuates receptor binding compared to N-propionyl (fentanyl) and N-butyryl (butyrylfentanyl) analogs [1].
| Evidence Dimension | MOR binding affinity (Ki, nM); 3H-DAMGO radioligand competitive binding |
|---|---|
| Target Compound Data | Ki = 4.28 nM |
| Comparator Or Baseline | Fentanyl Ki = 0.135 nM; Butyrylfentanyl Ki = 0.405 nM; Morphine Ki = 0.252 nM |
| Quantified Difference | 32-fold lower than fentanyl; 10.6-fold lower than butyrylfentanyl; ~17-fold lower than morphine |
| Conditions | ³H-DAMGO radioligand competitive binding assay at human MOR expressed in CHO cells; Eshleman et al. (2020) [1] |
Why This Matters
The large binding affinity gap precludes direct functional substitution; researchers requiring a lower-affinity fentanyl scaffold comparator for SAR studies or binding assays will find acetylfentanyl uniquely positioned, as butyrylfentanyl, cyclopropylfentanyl, and fentanyl are all substantially tighter-binding.
- [1] Eshleman AJ, Nagarajan S, Wolfrum KM, et al. Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors. Biochem Pharmacol. 2020;182:114293. doi:10.1016/j.bcp.2020.114293. View Source
